molecular formula C4H7N3O3 B13749217 Urea, 3-acetyl-1-methyl-1-nitroso- CAS No. 28895-91-2

Urea, 3-acetyl-1-methyl-1-nitroso-

Cat. No.: B13749217
CAS No.: 28895-91-2
M. Wt: 145.12 g/mol
InChI Key: KCVSUTDQYYYPFT-UHFFFAOYSA-N
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Description

Urea, 3-acetyl-1-methyl-1-nitroso- (IUPAC name: 1-methyl-3-acetyl-1-nitrosourea) is a nitroso-substituted urea derivative. Nitroso ureas are notable for their alkylating properties, which contribute to mutagenic and carcinogenic activities . The acetyl substituent may influence its stability, solubility, and biological interactions compared to simpler nitroso ureas like N-methyl-N-nitrosourea (MNU).

Properties

IUPAC Name

N-[methyl(nitroso)carbamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c1-3(8)5-4(9)7(2)6-10/h1-2H3,(H,5,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVSUTDQYYYPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)N(C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183085
Record name Urea, 3-acetyl-1-methyl-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28895-91-2
Record name Urea, 3-acetyl-1-methyl-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028895912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-acetyl-1-methyl-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-acetyl-1-nitrosourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FQ3QZ36QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Preparation of the methylurea derivative with an acetyl substituent.
  • Nitrosation of the methylurea intermediate to introduce the nitroso group at the methylated nitrogen.

This nitrosation is usually performed under controlled acidic conditions using nitrosating agents such as sodium nitrite in acidic media.

Reaction Conditions and Parameters

  • Precursor : 3-acetyl-1-methylurea or closely related methylurea derivative.
  • Nitrosating agent : Sodium nitrite (NaNO2).
  • Acidic medium : Typically dilute hydrochloric acid or acetic acid.
  • Temperature : Low to moderate temperatures (0–25 °C) to prevent decomposition.
  • Reaction time : Variable, often 30 minutes to 2 hours depending on scale and conditions.
  • Solvent : Water or aqueous-acidic solution.

Example Protocol (Inferred from Nitrosourea Preparations)

Step Description
1. Dissolution Dissolve 3-acetyl-1-methylurea in dilute acid.
2. Cooling Cool the solution to 0–5 °C to control reaction.
3. Addition of NaNO2 Slowly add sodium nitrite solution with stirring.
4. Reaction time Maintain temperature and stir for 30–60 minutes.
5. Work-up Neutralize, extract, and purify the nitrosourea.

This procedure yields urea, 3-acetyl-1-methyl-1-nitroso- with careful control to minimize side reactions and decomposition.

Related Preparation Methods from Patents and Literature

Vacuum Rectification and Condensation for Urea Derivatives

A patented method for related urea derivatives involves vacuum rectification of cyanoacetic acid, followed by condensation with dimethyl urea and acetic anhydride under controlled temperature and vacuum to yield substituted urea compounds with improved yield and purity. Although this method is specific to 1,3-dimethyl cyanoacetylurea, it illustrates advanced process control applicable to urea derivative synthesis.

Parameter Condition
Vacuum rectification temp ≤ 92 °C
Vacuum degree ≥ 0.092 MPa
Condensation temp 58–62 °C
Distillation temp 95–98 °C
Molar ratio (urea:anhydride) ~1:1.16

This method enhances yield by about 0.5% and improves product appearance, demonstrating the importance of precise thermal and vacuum control in urea derivative synthesis.

Avoidance of Phosgene and Harsh Reagents

The aminolysis of phenyl carbamates in DMSO (section 2.1) is highlighted as a mild and efficient alternative to phosgene-based methods, which are hazardous and require stringent conditions. This approach is applicable to a broad range of urea derivatives, potentially including nitrosoureas if appropriate nitrosation steps are integrated.

Summary Table of Preparation Methods for Urea, 3-acetyl-1-methyl-1-nitroso-

Method Key Reagents/Conditions Advantages Limitations
Nitrosation of methylurea Sodium nitrite, dilute acid, low temp Direct introduction of nitroso group, straightforward Requires careful temp control to avoid decomposition
Aminolysis of phenyl carbamates Phenyl carbamate, amine, DMSO, RT Mild, high yield, no phosgene May require additional nitrosation step for nitroso group
Vacuum rectification & condensation Cyanoacetic acid, dimethyl urea, acetic anhydride, vacuum, controlled temp High purity, improved yield More complex setup, specific to certain urea derivatives

Chemical Reactions Analysis

Types of Reactions: Urea, 3-acetyl-1-methyl-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitroso group makes it particularly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions: Common reagents used in the reactions of urea derivatives include potassium isocyanate, bromine, and sodium nitrite . The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields.

Major Products: The major products formed from the reactions of urea, 3-acetyl-1-methyl-1-nitroso- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of urea, 3-acetyl-1-methyl-1-nitroso- with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
Urea, 3-acetyl-1-methyl-1-nitroso- Not provided C₄H₇N₃O₃ (inferred) ~145.11 (calc.) 1-methyl, 1-nitroso, 3-acetyl Acetyl group may enhance lipophilicity
N-Methyl-N-nitrosourea (MNU) 684-93-5 C₂H₅N₃O₂ 103.08 1-methyl, 1-nitroso Simple alkylating agent
N-Ethyl-N-nitrosourea (ENU) 759-73-9 C₃H₇N₃O₂ 117.11 1-ethyl, 1-nitroso Ethyl group increases alkylation range
N-(3-Hydroxypropyl)-N-nitrosourea 71752-70-0 C₄H₉N₃O₃ 147.13 1-nitroso, 3-hydroxypropyl Hydrophilic due to -OH group
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea - C₁₅H₂₆ClN₃O₂ 315.84 2-chloroethyl, cyclododecyl Bulky substituents reduce solubility
Urea,N,N''-1,2-ethanediylbis[N'-methyl-N'-nitroso- 67084-43-9 C₆H₁₂N₆O₄ 232.20 Dual nitroso-methyl groups, ethylene linker Bifunctional alkylation potential

Stability and Reactivity

  • pH Sensitivity : Nitroso compounds like MNU and NNMG (1-nitroso-3-nitro-1-methylguanidin) exhibit pH-dependent stability. For example, NNMG has a half-life of 14.4 hours at pH 6 but degrades rapidly in alkaline conditions . The acetyl group in 3-acetyl-1-methyl-1-nitroso-urea may alter its hydrolysis kinetics compared to MNU.
  • Alkylation Mechanism : MNU and ENU directly methylate or ethylate DNA at guanine residues, causing point mutations . The acetyl group in the target compound could sterically hinder DNA interaction or modify metabolic activation pathways.

Hazard Profiles

  • Toxicity: MNU is classified as a RCRA hazardous waste (U177) and a known carcinogen . Analogous compounds like N-(3-hydroxypropyl)-N-nitrosourea may have lower volatility but similar toxicity risks .
  • Handling Precautions : Nitroso ureas generally require storage at low temperatures and avoidance of basic conditions to prevent decomposition .

Biological Activity

Urea, 3-acetyl-1-methyl-1-nitroso- (CAS Number: 28895-91-2) is a derivative of urea characterized by the presence of an acetyl group, a methyl group, and a nitroso group. This compound has gained attention due to its unique chemical properties and potential biological activities, making it a subject of interest in various scientific research fields, including medicinal chemistry and toxicology.

Chemical Structure

The molecular formula for Urea, 3-acetyl-1-methyl-1-nitroso- is C4_4H7_7N3_3O3_3. The presence of the nitroso group significantly enhances its reactivity, particularly towards nucleophiles and electrophiles.

Synthesis

The synthesis of Urea, 3-acetyl-1-methyl-1-nitroso- typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia or amines under controlled conditions. Various methods have been explored to optimize yields and reduce environmental impact by utilizing water as a solvent instead of organic co-solvents.

Urea, 3-acetyl-1-methyl-1-nitroso- exhibits biological activity primarily through its ability to alkylate and carbamoylate cellular macromolecules. This mechanism is crucial in understanding its potential therapeutic applications as well as its toxicity profiles.

Anticancer Activity

Research indicates that compounds similar to Urea, 3-acetyl-1-methyl-1-nitroso-, such as N-Nitroso-N-methylurea, have been extensively studied for their carcinogenic properties. These compounds can induce mutations in DNA, leading to tumorigenesis in various animal models. Specifically, studies have shown that these nitrosoureas can cause mutations in oncogenes like H-ras-1, which are pivotal in cancer development .

Toxicity Profile

The toxicity of Urea, 3-acetyl-1-methyl-1-nitroso- has been assessed through various animal studies. The compound has shown potential hepatotoxic effects similar to those observed with other nitrosoureas. Such effects include severe liver damage characterized by necrosis and subsequent fibrosis .

Case Studies

Several case studies have highlighted the biological implications of Urea derivatives:

  • Carcinogenicity Studies : In one study involving rat models, exposure to N-Nitroso-N-methylurea resulted in a significant increase in tumor incidence, particularly in mammary tissues. This study emphasized the need for careful handling and assessment of such compounds in laboratory settings.
  • DNA Repair Mechanisms : Another research effort focused on understanding how Urea derivatives affect DNA repair pathways. It was found that these compounds could inhibit certain DNA repair enzymes, leading to increased mutation rates and potentially enhancing carcinogenic outcomes .

Comparative Analysis

Compound NameStructureBiological ActivityToxicity Level
Urea, 3-acetyl-1-methyl-1-nitroso-StructureAlkylation of macromoleculesModerate to High
N-Nitroso-N-methylureaStructureInduces mutationsHigh

Q & A

Advanced Research Questions

What reaction mechanisms explain the electrophilic reactivity of the nitroso group in nitroso-ureas?

The nitroso group (N=O) acts as an electrophile, participating in:

  • Covalent Bond Formation : With nucleophilic residues (e.g., cysteine thiols in proteins or guanine N7 in DNA), forming stable adducts. This reactivity is exploited in crosslinking studies .
  • Redox Reactions : The nitroso group can oxidize thiols to disulfides or be reduced to hydroxylamine derivatives under biological conditions .
    Mechanistic insights are derived from kinetic studies using stopped-flow spectroscopy and computational models (e.g., DFT calculations) .

How do structural modifications (e.g., 3-acetyl vs. adamantyl substituents) alter biological interactions?

Substituents influence solubility, steric hindrance, and target affinity. For example:

SubstituentBiological ImpactSource
3-Acetyl Enhances lipophilicity, potentially improving membrane permeabilityExtrapolated
Adamantyl Increases steric bulk, reducing nonspecific protein binding but limiting solubility
Fluoroethyl Introduces halogen bonding potential, altering DNA/protein interaction kinetics

Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .

What computational approaches are suitable for predicting the reactivity of nitroso-urea derivatives?

Density Functional Theory (DFT) is widely used to model:

  • Electrophilic Reactivity : Calculating Fukui indices to identify nucleophilic attack sites .
  • Thermodynamic Stability : Assessing bond dissociation energies (BDEs) for the nitroso group under varying conditions .
    For example, DFT studies on 1-methyl-1-nitroso-urea predict a BDE of ~200 kJ/mol for the N–NO bond, consistent with experimental decomposition data .

How can contradictory data on nitroso-urea cytotoxicity be resolved in experimental design?

Discrepancies in cytotoxicity assays (e.g., IC50_{50} variability) may arise from:

  • Reactivity in Media : Nitroso-ureas decompose in cell culture media, generating secondary metabolites. Use short incubation times (<6 hr) and confirm compound stability via HPLC .
  • Cell-Specific Metabolism : Some cell lines express enzymes (e.g., glutathione-S-transferase) that detoxify nitroso compounds. Include metabolic inhibitors (e.g., ethacrynic acid) in assays .
    Standardize protocols using reference compounds like N-methyl-N-nitrosourea (MNU) for benchmarking .

Q. Methodological Recommendations

  • Synthetic Optimization : Use low-temperature nitrosation (<5°C) and anhydrous solvents (e.g., dichloromethane) to maximize yield .
  • Stability Testing : Combine TGA, DSC, and pH-dependent kinetic studies to establish storage guidelines .
  • Biological Assays : Include stability controls (e.g., HPLC validation) and use isogenic cell lines to isolate metabolic effects .

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